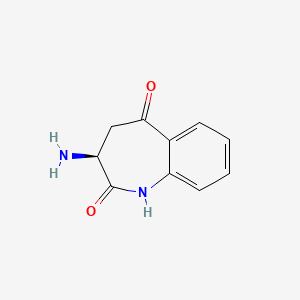
(3S)-3-amino-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-amino-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione is a complex organic compound known for its unique structure and potential applications in various fields. This compound belongs to the class of benzazepines, which are characterized by a seven-membered ring fused to a benzene ring. The presence of an amino group and a dione functionality makes this compound particularly interesting for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the benzazepine ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis. Additionally, purification methods like crystallization and chromatography are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dione functionality to other forms, such as alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(3S)-3-amino-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Medicine: Potential pharmaceutical applications include its use as a precursor for drug development, particularly in the design of compounds with neurological or psychiatric effects.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-amino-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione involves its interaction with specific molecular targets. The amino group and the dione functionality allow the compound to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzazepines and related structures, such as:
- (2S,3S)-3-amino-2-hydroxybutanoic acid
- (3S,5S,6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium
Uniqueness
What sets (3S)-3-amino-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione apart is its specific combination of functional groups and its stereochemistry. The presence of both an amino group and a dione functionality in a seven-membered ring system provides unique reactivity and potential for diverse applications. Additionally, the (3S) configuration adds to its specificity and potential interactions with biological targets.
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
(3S)-3-amino-3,4-dihydro-1H-1-benzazepine-2,5-dione |
InChI |
InChI=1S/C10H10N2O2/c11-7-5-9(13)6-3-1-2-4-8(6)12-10(7)14/h1-4,7H,5,11H2,(H,12,14)/t7-/m0/s1 |
InChI Key |
XYAILTGHFVIVAL-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@@H](C(=O)NC2=CC=CC=C2C1=O)N |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C2C1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















